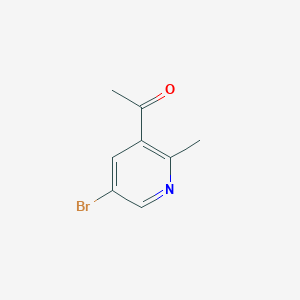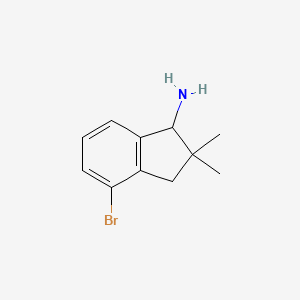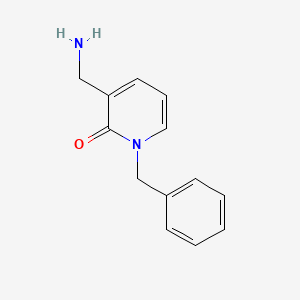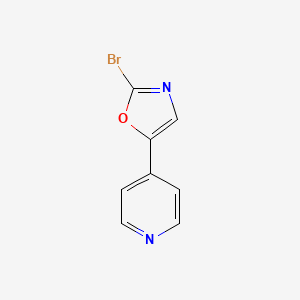
1-(5-Bromo-2-methylpyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-methylpyridin-3-yl)ethanone is a chemical compound with the CAS Number: 1256823-89-8 . It has a molecular weight of 214.06 . The compound appears as a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(5-bromo-2-methyl-3-pyridinyl)ethanone . The InChI code is 1S/C8H8BrNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 . The key to the InChI code is RUXHXSRABFBHKZ-UHFFFAOYSA-N .科学的研究の応用
Synthesis and Chemical Reactivity
The compound has been utilized in various synthesis processes. For instance, Jin (2015) describes the synthesis of a similar compound, 1-(6-Bromo-pyridin-3-yl)-ethanone, using straightforward procedures and mild reaction conditions, highlighting the compound's potential in synthetic chemistry (Zeng-sun Jin, 2015).
Ahmad et al. (2017) explored the Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine, closely related to the compound , to synthesize novel pyridine derivatives. This study underscores the compound's role in facilitating the creation of new chemical entities (Gulraiz Ahmad et al., 2017).
Abarca et al. (2006) examined the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, producing several pyridylcarbene intermediates. This research demonstrates the compound's utility in understanding carbene chemistry (B. Abarca et al., 2006).
Biological and Medicinal Applications
Abdel‐Aziz et al. (2011) synthesized novel thiazolo[3,2-a] benzimidazole derivatives, including a compound structurally similar to 1-(5-Bromo-2-methylpyridin-3-yl)ethanone. These compounds exhibited potent immunosuppressive and immunostimulatory activities, indicating potential medicinal applications (H. Abdel‐Aziz et al., 2011).
Chinnayya et al. (2022) reported the synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives, evaluated for their antibacterial activity. This indicates the compound's potential in developing new antibacterial agents (Setti S. Chinnayya et al., 2022).
Murugesan et al. (2021) synthesized carbazole derivatives, including a compound structurally related to 1-(5-Bromo-2-methylpyridin-3-yl)ethanone, showing pronounced antibacterial activity. This highlights the compound's role in the development of anti-bacterial substances (M. Murugesan & G. Selvam, 2021).
Safety and Hazards
特性
IUPAC Name |
1-(5-bromo-2-methylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXHXSRABFBHKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methylpyridin-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)



![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)






